1-(4-chlorophenyl)-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidoyl}urea
Description
This compound features a urea backbone substituted with a 4-chlorophenyl group and a carbamimidoyl moiety linked to a 2-(3,4-dimethoxyphenyl)ethyl chain. The carbamimidoyl group (NH-C(=NH)-NH₂) introduces hydrogen-bonding capabilities, which may influence binding affinity to biological targets .
Properties
CAS No. |
524057-33-8 |
|---|---|
Molecular Formula |
C18H21ClN4O3 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidoyl]urea |
InChI |
InChI=1S/C18H21ClN4O3/c1-25-15-8-3-12(11-16(15)26-2)9-10-21-17(20)23-18(24)22-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
LPAWLCCKOWRACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- typically involves the following steps:
Formation of the Intermediate Amine: The synthesis begins with the preparation of the intermediate amine, which involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Urea Formation: The intermediate amine is then reacted with 4-chlorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the urea moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
GP6: 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)urea
- Structure: Urea core with 4-chlorophenyl and 4-amidinophenyl groups.
- Key Features: The amidine group (-C(=NH)NH₂) replaces the carbamimidoyl-ethyl-dimethoxyphenyl chain. Molecular Weight: 295.73 g/mol (C₁₄H₁₃ClN₄O) .
- Activity : Likely targets serine proteases or kinases due to amidine’s affinity for catalytic sites.
Chlorhexidine Urea (C₁₆H₂₆ClN₉O)
- Structure : Biguanide chain with urea and 4-chlorophenyl groups.
- Key Features :
- Activity : Broad-spectrum antiseptic, distinct from the target compound’s presumed kinase or receptor focus.
1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-(4-Cyanophenyl)phenyl)urea (A1326050)
- Structure: Urea with 4-chloro-3-trifluoromethylphenyl and 4-cyanophenyl groups.
- Key Features: Trifluoromethyl (-CF₃) and cyano (-CN) groups increase electron-withdrawing effects and lipophilicity. Molecular Weight: 451.80 g/mol (C₂₁H₁₃ClF₃N₃O₂) .
- Activity: Potential kinase inhibitor due to aromatic stacking and polar interactions.
1-(2-Chloroethyl)-3-[4-(4-Nitrophenyl)sulfonylphenyl]urea
- Structure : Urea with 2-chloroethyl and 4-nitrophenylsulfonyl groups.
- Key Features: Sulfonyl (-SO₂) and nitro (-NO₂) groups enhance polarity and hydrogen-bond acceptor capacity. Molecular Weight: 371.81 g/mol (C₁₅H₁₄ClN₃O₅S) .
- Activity : May target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
Structural-Activity Relationship (SAR) Analysis
Substituent Effects on Binding
Biological Activity
1-(4-chlorophenyl)-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidoyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 461.96 g/mol. The compound features a urea linkage, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as a negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1). This modulation can influence behaviors related to addiction and pain management.
The compound acts on the CB1 receptor, which is involved in numerous physiological processes, including pain sensation and appetite regulation. Studies have shown that certain analogs of this compound can attenuate drug-seeking behaviors in animal models, suggesting potential applications in addiction therapy .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Research has demonstrated that substituents on the phenyl rings can significantly impact potency and selectivity at the CB1 receptor.
Key Findings:
- Substituent Positioning : Substituents at the 3-position on the phenethyl group generally enhance potency compared to those at the 4-position .
- Electron-Donating Groups : Strong electron-donating groups at the 4-position of the phenyl ring do not improve potency compared to unsubstituted analogs .
- Analog Potency : A specific analog (RTICBM-189) exhibited a high brain/plasma ratio, indicating excellent central nervous system penetration and potential for therapeutic use .
Data Table: Biological Activity of Selected Analog Compounds
| Compound Name | CB1 Potency (pIC50) | Brain/Plasma Ratio | Observations |
|---|---|---|---|
| RTICBM-189 | 7.38 | 2.0 | Effective in reducing cocaine-seeking behavior |
| 3-Methyl | 7.32 | Not specified | Moderate potency |
| 4-Methoxy | 6.87 | Not specified | Lower potency than 3-methyl |
Case Study 1: Addiction Therapy
In a study involving rats, administration of RTICBM-189 resulted in a significant reduction in reinstatement of cocaine-seeking behavior after extinction training. This suggests that compounds like this compound may have therapeutic potential in treating substance use disorders .
Case Study 2: Pain Management
Another study explored the effects of related compounds on pain pathways mediated by the CB1 receptor. The findings indicated that these compounds could modulate pain responses effectively without the psychoactive effects typically associated with cannabinoid receptor activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
